2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Spectroscopic properties, such as its UV-Vis, IR, NMR, and mass spectra, may also be included .Scientific Research Applications
Photochemistry and Crystal Structures
- Study 1: Research has explored the photochemistry and crystal structures of α-adamantylacetophenones, closely related to 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone. This study specifically examined compounds like 1-(4-cyanophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, revealing insights into their conformation and photostability in the solid state, which is significant for understanding their behavior in various applications (Fu, Scheffer, Trotter & Yang, 1998).
Electrochemical Behavior
- Study 2: A study on 4-trifluoromethylacetophenone (TFMA), which shares the trifluoromethylacetophenone group with our compound of interest, focused on its electrochemical behavior in various mediums. The research highlights the importance of understanding the electroreduction of aromatic ketones and related compounds in developing applications, such as in electrochemical sensors or organic synthesis (Liotier, Mousset & Mousty, 1995).
Catalytic Applications
- Study 3: Tetraarylstibonium cations, including compounds with a cyanophenyl group, have been evaluated as catalysts for the cycloaddition of oxiranes and isocyanates. The research provides insights into how the structure of these cations, potentially including derivatives of 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, influences their catalytic activity, which is critical for chemical synthesis processes (Yang et al., 2018).
Anti-Malarial Agents
- Study 4: In the search for novel anti-malarial agents, a study developed a benzophenone derivative with a trifluoromethyl group, showing significant efficacy against the multi-drug resistant Plasmodium falciparum strain. This suggests the potential of using similar compounds, like 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, in developing new treatments for malaria (Wiesner et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-4-2-1-3-13(14)15(21)9-11-5-7-12(10-20)8-6-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXIFOQLHQQTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642337 |
Source
|
Record name | 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-57-1 |
Source
|
Record name | 4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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